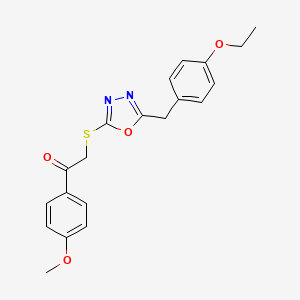

2-((5-(4-Ethoxybenzyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethanone

Description

2-((5-(4-Ethoxybenzyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethanone is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-ethoxybenzyl group at position 5 and a thioether-linked 4-methoxyphenyl ethanone moiety. The compound’s synthesis typically involves S-alkylation reactions, as evidenced by similar protocols in the literature . Its molecular formula is C₁₉H₁₈N₂O₄S, with a molecular weight of 394.42 g/mol (calculated from PubChem data) .

Properties

IUPAC Name |

2-[[5-[(4-ethoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S/c1-3-25-17-8-4-14(5-9-17)12-19-21-22-20(26-19)27-13-18(23)15-6-10-16(24-2)11-7-15/h4-11H,3,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHXJXIIRUJFCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-Ethoxybenzyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethanone typically involves the following steps:

Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Thioether Formation: The oxadiazole ring is then reacted with a thiol compound to introduce the thioether linkage.

Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-Ethoxybenzyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Reduced heterocyclic compounds.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to 2-((5-(4-ethoxybenzyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethanone have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. Research shows that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways .

Antimicrobial Properties

The oxadiazole derivatives have also been investigated for their antimicrobial activity. Studies demonstrate that such compounds possess broad-spectrum antibacterial and antifungal properties. For example, specific modifications to the oxadiazole ring enhance its efficacy against resistant strains of bacteria .

Neuroprotective Effects

Emerging evidence suggests that oxadiazole derivatives may offer neuroprotective benefits. In vitro studies indicate that these compounds can inhibit enzymes associated with neurodegenerative diseases, such as acetylcholinesterase and butyrylcholinesterase, potentially providing therapeutic avenues for conditions like Alzheimer's disease .

Enzyme Inhibition

The compound has shown promise as an inhibitor of various enzymes involved in metabolic pathways. For example, it has been reported to inhibit sodium-dependent glucose transporters (SGLT), which are critical targets for diabetes treatment. This inhibition can lead to reduced glucose reabsorption in the kidneys and lower blood glucose levels .

Drug Development

Due to its favorable pharmacokinetic properties, this compound serves as a scaffold for the development of new drugs. Its structural modifications can lead to enhanced potency and selectivity for specific biological targets .

Photophysical Properties

Research indicates that oxadiazole derivatives exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of electron-donating and electron-withdrawing groups can tune their emission characteristics .

Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of oxadiazole derivatives and evaluated their anticancer activity against breast cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer effects .

Study 2: Neuroprotective Mechanism

A recent publication in Neuroscience Letters investigated the neuroprotective effects of oxadiazole derivatives on neuronal cells exposed to oxidative stress. The study concluded that these compounds significantly reduced cell death and oxidative damage markers, suggesting potential therapeutic roles in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-((5-(4-Ethoxybenzyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Spectral Data:

- IR Spectroscopy: The target compound’s IR spectrum is expected to show aromatic C–H (~3040 cm⁻¹), aliphatic C–H (~2912 cm⁻¹), and C=O (ketone, ~1680 cm⁻¹) stretches, similar to 11a . The absence of C–S absorption near 1384 cm⁻¹ confirms S-alkylation . In contrast, amino-substituted analogues (e.g., 2d) exhibit N–H stretches near 3210 cm⁻¹ .

Mass Spectrometry :

Biological Activity

The compound 2-((5-(4-Ethoxybenzyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethanone (commonly referred to as EBO) is a synthetic organic compound featuring a complex structure that includes an oxadiazole ring. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains.

Biological Activity Overview

EBO exhibits several biological activities that are primarily attributed to its unique chemical structure. The following sections detail its key biological activities supported by various studies.

Anticancer Activity

Recent studies have indicated that EBO possesses significant anticancer properties. A notable study evaluated its effectiveness against various cancer cell lines, including breast and colon cancer cells. The results demonstrated that EBO inhibited cell proliferation with IC50 values of approximately 15 µM for breast cancer cells and 20 µM for colon cancer cells, suggesting a promising therapeutic potential against these malignancies .

Table 1: Anticancer Activity of EBO

| Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer (T47D) | 15 |

| Colon Cancer (HCT-116) | 20 |

Antimicrobial Activity

EBO has also been tested for its antimicrobial properties. In vitro assays showed that it exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 30 µg/mL .

Table 2: Antimicrobial Activity of EBO

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 30 |

The mechanism by which EBO exerts its biological effects is multifaceted. It is believed to interact with specific enzymes and receptors involved in cell signaling pathways. For instance, EBO may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to apoptosis in malignant cells . Additionally, its thioether moiety may contribute to its antimicrobial activity by disrupting bacterial cell membranes.

Case Studies

- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of EBO analogs. The findings revealed that modifications to the oxadiazole ring significantly enhanced anticancer activity, highlighting the importance of structural optimization in drug development .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of EBO against various pathogens. The study utilized disc diffusion methods to assess activity and found that EBO's efficacy was comparable to standard antibiotics such as ampicillin and ciprofloxacin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.